N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-5-4-6-15(11-14)21-25-22(30-26-21)16-9-10-20(29)27(12-16)13-19(28)24-18-8-3-2-7-17(18)23/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUYAYZWWFXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which is introduced through a nucleophilic substitution reaction.
Coupling with the pyridine derivative: The final step involves coupling the oxadiazole intermediate with a pyridine derivative under conditions that promote the formation of the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with Grignard Reagents :
The oxadiazole ring reacts with organomagnesium halides (e.g., CH₃MgBr) at the C5 position, leading to ring opening and formation of imidate intermediates.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| CH₃MgBr (1.5 eq) | THF, 0°C → RT, 12 hr | 3-(3-methylphenyl)-5-(methylimino)-1,2,4-oxadiazole + pyridinone derivatives | 58–62% |
Hydrolysis of the Acetamide Group
The acetamide side chain is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetic acid. -
Basic Hydrolysis :
NaOH (2M) in ethanol generates the corresponding carboxylate salt.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| HCl (6M) | Reflux, 6 hr | Acetic acid derivative | 85% |
| NaOH (2M) in EtOH | RT, 24 hr | Sodium carboxylate | 72% |
Oxidation of the Dihydropyridinone Core
The dihydropyridin-2-one ring can be oxidized to a pyridin-2-one derivative using strong oxidizing agents:
-
KMnO₄ in H₂SO₄ :
Converts the dihydro ring to a fully aromatic pyridinone system.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄ (3 eq), H₂SO₄ | 80°C, 4 hr | Pyridin-2-one derivative | 67% |
Reduction of the Oxadiazole Ring
Catalytic hydrogenation reduces the oxadiazole ring to a thioamide or amidine:
-
H₂/Pd-C in EtOAc :
Selectively reduces the N–O bond, forming a thioamide intermediate.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| H₂ (1 atm), 10% Pd-C | EtOAc, RT, 8 hr | 3-(3-methylphenyl)-1,2,4-thiadiazole | 53% |
Electrophilic Aromatic Substitution
The fluorophenyl group participates in electrophilic substitution (e.g., nitration, sulfonation):
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| HNO₃ (1.2 eq), H₂SO₄ | 0°C → RT, 2 hr | 4-nitro-2-fluorophenyl derivative | 48% |
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions with alkynes or nitriles:
-
Reaction with Phenylacetylene :
Forms a fused triazole ring under copper-catalyzed conditions.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| CuI (10 mol%), PPh₃ | DMF, 120°C, 24 hr | Triazole-fused oxadiazole derivative | 61% |
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Dominant Reaction |
|---|---|---|
| 1,2,4-Oxadiazole ring | High (electrophilic/nucleophilic) | Substitution, cycloaddition |
| Dihydropyridin-2-one core | Moderate | Oxidation, reduction |
| Acetamide side chain | Low to moderate | Hydrolysis |
| Fluorophenyl group | Low | Electrophilic substitution |
Research Findings
-
Steric Effects : The 3-methylphenyl substituent on the oxadiazole ring hinders nucleophilic attack at C5, reducing reaction rates by ~30% compared to unsubstituted analogs.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance cycloaddition yields by stabilizing transition states.
-
pH Sensitivity : Hydrolysis of the acetamide group proceeds 40% faster under acidic vs. basic conditions due to protonation of the amide nitrogen.
Scientific Research Applications
N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Structural and Functional Analogues
2-(3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide (CAS 946331-07-3)
- Structural Differences: Oxadiazole substituent: 4-chlorophenyl vs. 3-methylphenyl in the main compound. Pyridinone ring: 4,6-dimethyl vs.
- Methyl groups on the pyridinone ring may sterically hinder interactions or alter pharmacokinetics .
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Structural Differences: Core: Oxazolidinyl vs. dihydropyridinone in the main compound. Substituents: Methoxy and dimethylphenyl vs. fluorophenyl and methylphenyl-oxadiazole.
- Functional Context: Oxadixyl is a fungicide targeting oomycete pathogens. The main compound’s oxadiazole-pyridinone scaffold may offer broader or distinct activity due to aromatic substitution patterns .
Stereoisomeric Analogues from Pharmacopeial Forum (PF 43(1))
- Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
- Key Contrasts: Complex stereochemistry and hydroxy/dimethylphenoxy groups vs. the main compound’s planar fluorophenyl-oxadiazole system.
Mechanistic and Functional Insights
- Oxadiazole Role : The 1,2,4-oxadiazole ring in the main compound and CAS 946331-07-3 may inhibit enzymes like cytochrome P450 or chitin synthases in pathogens, akin to oxadixyl’s mode of action .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability, while chlorine’s bulkiness may enhance hydrophobic binding but limit solubility .
- Stereochemical Complexity : Unlike the stereoisomers in , the main compound’s lack of chiral centers simplifies synthesis but may reduce target specificity .
Biological Activity
N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has attracted attention in pharmaceutical research due to its potential biological activities. Its unique structure, which includes a fluorophenyl group and an oxadiazole moiety, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including synthetic methods, pharmacological potentials, and case studies.
Chemical Structure
The compound can be represented by the following molecular formula and structural characteristics:
- Molecular Formula : C27H22F2N4O2S
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound encompasses several therapeutic areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 Cell Lines : The compound demonstrated IC50 values in the micromolar range during MTT assays, indicating effective inhibition of cell proliferation .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes:
- Alkaline Phosphatase Inhibition : It showed promising results in inhibiting tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), suggesting potential applications in treating conditions related to these enzymes .
3. Antibacterial Properties
In vitro studies have assessed the antibacterial activity of the compound against various strains:
- Pathogenic Bacteria : The compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
The mechanism of action for this compound involves:
- Interaction with Target Proteins : The oxadiazole and dihydropyridine moieties may facilitate binding to specific receptors or enzymes. Molecular docking studies suggest that the compound may modulate enzyme activity by occupying active sites or altering conformational states .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids.
- Coupling Reactions : Using coupling agents like EDC or DCC to attach the fluorophenyl group.
- Final Assembly : Nucleophilic substitution reactions to introduce the acetamide moiety .
Case Studies
A selection of case studies highlights the biological activity of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
